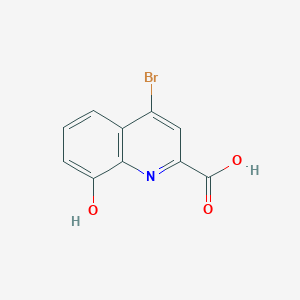
4-Bromo-8-hydroxyquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-8-hydroxyquinoline-2-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 4th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The molecular formula is C10H6BrNO3, and it has a molecular weight of 268.06 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 8-hydroxyquinoline-2-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
the general approach would involve large-scale bromination reactions using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-8-hydroxyquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Chelation Reactions: The compound can form complexes with metal ions due to the presence of the hydroxyl and carboxylic acid groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include quinoline ketones.
Reduction Reactions: Products include quinoline alkanes
Aplicaciones Científicas De Investigación
4-Bromo-8-hydroxyquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a chelating agent for metal ions, useful in various biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the preparation of fluorescent dyes and metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 4-Bromo-8-hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, which can lead to antimicrobial and anticancer effects. The compound can also interact with various enzymes and proteins, inhibiting their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Lacks the bromine and carboxylic acid groups, making it less versatile in certain reactions.
8-Hydroxyquinoline-2-carboxylic acid: Similar but lacks the bromine atom, affecting its reactivity and chelation properties.
4-Bromo-8-hydroxyquinoline: Lacks the carboxylic acid group, which limits its applications in chelation and complex formation .
Uniqueness
4-Bromo-8-hydroxyquinoline-2-carboxylic acid is unique due to the combination of the bromine, hydroxyl, and carboxylic acid groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H6BrNO3 |
|---|---|
Peso molecular |
268.06 g/mol |
Nombre IUPAC |
4-bromo-8-hydroxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-6-4-7(10(14)15)12-9-5(6)2-1-3-8(9)13/h1-4,13H,(H,14,15) |
Clave InChI |
NTGJCTLALNXSRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C(C=C2Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


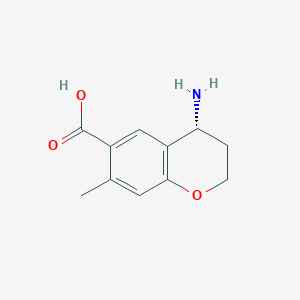
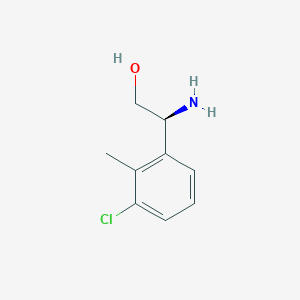
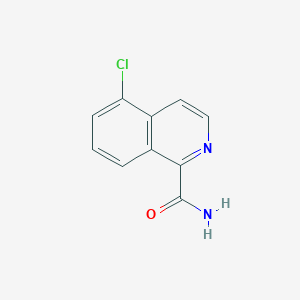
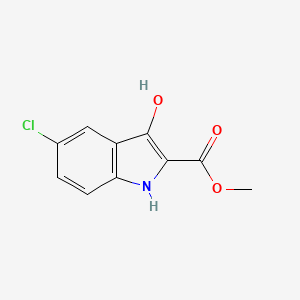
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
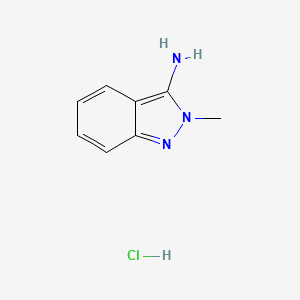
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
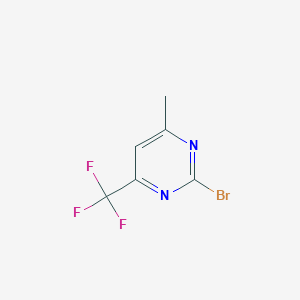
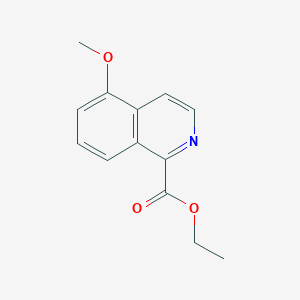
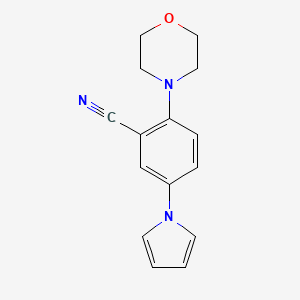

![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)
